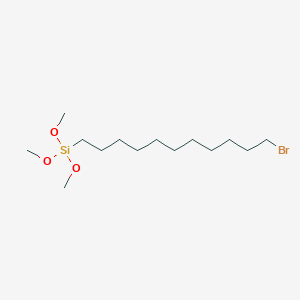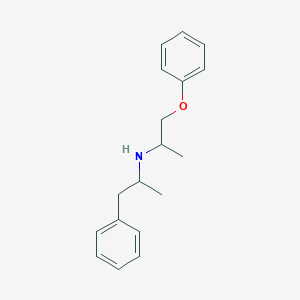
3-(2-Pyridyl)aniline
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
3-(2-Pyridyl)aniline is a compound that has been used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds . The primary target of this compound in this reaction is the palladium catalyst, which facilitates the coupling of the compound with other organic groups .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst through a process known as transmetalation . This is a formally nucleophilic process where the compound is transferred from boron to palladium . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for forming carbon-carbon bonds .
Biochemical Pathways
It is known that pyridine derivatives, such as this compound, can influence a drug’s molecular and physicochemical properties, as well as its intra- and intermolecular interactions . This can lead to improved pharmaceutical profiles, potentially affecting various biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 17021 . The compound is also considered to have high gastrointestinal absorption and is a CYP1A2 inhibitor . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed under specific conditions, such as a certain temperature and solvent, which can affect the reaction’s efficiency and the stability of the compound . Additionally, the compound’s action can be influenced by factors such as pH and the presence of other substances in the reaction mixture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(2-Pyridyl)aniline can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 2-bromopyridine with 3-aminophenylboronic acid in the presence of a palladium catalyst and a base.
Reductive Amination: Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with aniline using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or quinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: N-oxides, quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Pyridyl)aniline has diverse applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Aminophenyl)pyridine
- 3-(3-Pyridyl)aniline
- 2-(2-Pyridyl)aniline
Comparison: 3-(2-Pyridyl)aniline is unique due to the specific positioning of the pyridine ring and aniline moiety, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNMGMIEOWFPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332665 | |
| Record name | 3-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15889-32-4 | |
| Record name | 3-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15889-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)


